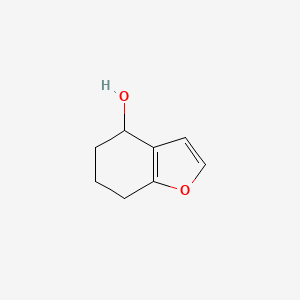

4,5,6,7-Tetrahydrobenzofuran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDDPKYJJHVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517467 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84099-58-1 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydrobenzofuran Scaffold

An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol

The 4,5,6,7-tetrahydrobenzofuran structural motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique combination of a saturated carbocyclic ring fused to a furan core imparts specific three-dimensional conformations that are conducive to binding with a variety of biological targets. Derivatives of this core are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The targeted molecule, this compound, represents a key intermediate, possessing a strategic hydroxyl group that serves as a versatile handle for further functionalization and elaboration into more complex drug candidates.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the underlying mechanistic rationale to empower informed experimental design and optimization.

Strategic Analysis: Retrosynthesis and Core Methodologies

A logical retrosynthetic analysis of this compound reveals a primary and highly effective strategy centered on the corresponding ketone, 6,7-dihydrobenzofuran-4(5H)-one. The introduction of the C4-hydroxyl group is most straightforwardly achieved via the reduction of this ketone. The ketone itself can be constructed through a cyclization/condensation reaction involving a 1,3-dicarbonyl compound and a C2-synthon.

This analysis points to a robust two-step sequence:

-

Formation of the Fused Ring System: Annulation of the furan ring onto a cyclohexane-1,3-dione precursor.

-

Stereocontrolled Reduction: Conversion of the resulting ketone at the C4 position to the desired secondary alcohol.

Further advanced strategies can be built upon this core framework to achieve enantioselective synthesis, a critical consideration for pharmaceutical development where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or even detrimental.

Caption: Retrosynthetic analysis of this compound.

Methodology I: Synthesis via Annulation and Reduction

This is the most direct and widely employed route for the preparation of racemic this compound. It leverages commercially available starting materials and robust, well-understood chemical transformations.

Part A: Synthesis of 6,7-Dihydrobenzofuran-4(5H)-one

The foundational step involves the construction of the fused bicyclic ketone from 1,3-cyclohexanedione and a suitable electrophilic C2-synthon, typically chloroacetaldehyde. This reaction proceeds via an initial alkylation followed by an intramolecular condensation and dehydration to form the furan ring.

The mechanism involves the enolate of 1,3-cyclohexanedione acting as a nucleophile, attacking the aldehyde carbon of chloroacetaldehyde. A subsequent intramolecular SN2 reaction, where the other enol oxygen displaces the chloride, forms a hemiacetal-like intermediate. Acid-catalyzed dehydration then yields the aromatic furan ring. Careful control of pH is crucial to facilitate the desired reaction pathway while minimizing side reactions.[4]

Caption: Mechanism for the formation of the benzofuranone intermediate.

Detailed Experimental Protocol: Synthesis of 6,7-Dihydrobenzofuran-4(5H)-one[4]

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

| 1,3-Cyclohexanedione | 112.13 | 1.12 g | 10 mmol |

| Chloroacetaldehyde (40% aq.) | 78.50 | ~2.0 mL | ~12 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.0 g | 12 mmol |

| Ethyl Acetate | - | 15 mL | - |

| Water | - | ~8 mL | - |

| Sulfuric Acid (dilute) | - | As needed | - |

| Potassium Carbonate (aq.) | - | As needed | - |

| Magnesium Sulfate (anhydrous) | - | As needed | - |

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetate (10 mL), 40% aqueous chloroacetaldehyde (2.0 mL), and water (3 mL). Cool the mixture in an ice bath.

-

Base Addition: Slowly add sodium bicarbonate (1.0 g) to the cooled mixture with stirring.

-

Substrate Addition: Prepare a solution of 1,3-cyclohexanedione (1.12 g) in water (5 mL). Add this solution dropwise to the reaction mixture over approximately 1.5 to 2 hours, ensuring the temperature remains low. Maintain the pH of the mixture between 6.2 and 8.7 throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Acidify the reaction mixture with dilute sulfuric acid. Stir for one hour. Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.

-

Purification: Wash the organic layer with an aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with dichloromethane) to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran as a solid.

Expected Yield: ~80%

Part B: Reduction of 6,7-Dihydrobenzofuran-4(5H)-one

The conversion of the C4-ketone to the target alcohol is a standard carbonyl reduction. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and milder reactivity compared to stronger agents like lithium aluminum hydride (LAH), which could potentially lead to over-reduction or side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

| 6,7-Dihydrobenzofuran-4(5H)-one | 136.15 | 1.36 g | 10 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.42 g | 11 mmol |

| Methanol | - | 25 mL | - |

| Water | - | 20 mL | - |

| Hydrochloric Acid (1M) | - | As needed | - |

| Diethyl Ether or Ethyl Acetate | - | As needed | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Brine | - | As needed | - |

| Sodium Sulfate (anhydrous) | - | As needed | - |

Step-by-Step Procedure

-

Setup: Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.36 g) in methanol (25 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (0.42 g) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water (20 mL), followed by 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

-

Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the organic solution under reduced pressure to afford the crude this compound, which can be further purified by silica gel chromatography if necessary.

Methodology II: Chemoenzymatic Route to Chiral Precursors

For pharmaceutical applications, accessing enantiomerically pure compounds is often essential. While direct asymmetric reduction of the ketone is one approach, a chemoenzymatic strategy offers an elegant alternative for producing valuable chiral building blocks related to the target molecule. A published method describes the synthesis of enantiomerically enriched 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and its corresponding 5-hydroxy derivative.[5] This approach introduces chirality at a different position but highlights the advanced techniques relevant to this molecular family.

The strategy involves:

-

α-Acetoxylation: Reaction of 6,7-dihydrobenzofuran-4(5H)-one with manganese(III) acetate to install an acetoxy group at the C5 position.

-

Enzymatic Kinetic Resolution: Utilizing an enzyme (e.g., a lipase) to selectively hydrolyze one enantiomer of the resulting racemic α-acetoxy ketone, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol with high enantiomeric excess.

Caption: Chemoenzymatic kinetic resolution workflow.

This methodology underscores the power of combining traditional chemical synthesis with biocatalysis to access high-value, chiral intermediates that are crucial for the development of sophisticated drug molecules.

Summary and Outlook

The synthesis of this compound is most efficiently achieved through a two-step process involving the annulation of 1,3-cyclohexanedione followed by the selective reduction of the intermediate ketone. This robust and scalable route provides excellent yields of the target compound. For applications requiring stereochemical control, advanced methods such as asymmetric reductions or chemoenzymatic resolutions can be employed to generate enantiomerically pure derivatives, paving the way for the development of novel therapeutics based on the tetrahydrobenzofuran scaffold.

References

- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods [open.metu.edu.tr]

chemical properties of 4,5,6,7-tetrahydrobenzofuran-4-ol

An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a partially saturated benzofuran core with a secondary alcohol, presents a unique combination of functionalities that make it a versatile synthetic intermediate for the development of more complex molecules and potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The discussion is grounded in fundamental chemical principles and aims to provide researchers with the predictive understanding necessary for its effective utilization in experimental design.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , possesses a unique scaffold.[1][2] The molecule consists of a furan ring fused to a cyclohexene ring, with a hydroxyl group at the C4 position. This structure imparts a combination of aromatic-like character from the furan moiety and alicyclic features from the tetrahydro portion. The hydroxyl group is a key reactive center, influencing the molecule's polarity and serving as a handle for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84099-58-1 | [2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.165 g/mol | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 141.6 ± 7.0 °C at 760 mmHg | [1] |

| IUPAC Name | 4,5,6,7-tetrahydro-1-benzofuran-4-ol | [1][3] |

Synthesis Strategies

The most direct and common synthetic route to this compound is through the selective reduction of its corresponding ketone precursor, 6,7-dihydrobenzofuran-4(5H)-one. This transformation is a cornerstone for accessing the alcohol and its subsequent derivatives.

Chemoselective Reduction of 6,7-Dihydrobenzofuran-4(5H)-one

The synthesis hinges on the chemoselective reduction of the C4-carbonyl group without affecting the furan ring. Hydride-based reducing agents are ideal for this purpose.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones over other functional groups like the double bonds within the furan ring. Its operational simplicity and safety profile make it superior to more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) for this specific application. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.

Caption: Synthetic pathway from ketone to alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a self-validating system, where reaction completion can be easily monitored and the product isolated with high purity.

-

Dissolution: Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any unreacted NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x). The organic layers contain the desired alcohol.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Absorption Range | Rationale |

| ¹H NMR | -OH | δ 1.5-3.5 ppm (broad singlet) | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H-2 | δ ~7.2 ppm (doublet) | Proton on the furan ring adjacent to oxygen. | |

| H-3 | δ ~6.2 ppm (doublet) | Proton on the furan ring adjacent to the carbocyclic ring junction. | |

| H-4 | δ ~4.5 ppm (multiplet) | Carbinol proton, adjacent to a chiral center. | |

| H-5, H-6, H-7 | δ 1.8-2.8 ppm (multiplets) | Aliphatic protons on the cyclohexene ring. | |

| ¹³C NMR | C-2, C-3 | δ 110-145 ppm | Furan carbons. |

| C-3a, C-7a | δ 115-150 ppm | Bridgehead carbons. | |

| C-4 | δ ~65-75 ppm | Carbinol carbon (C-OH). | |

| C-5, C-6, C-7 | δ 20-40 ppm | Aliphatic carbons. | |

| IR Spectroscopy | O-H stretch | 3600-3200 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |

| C-H stretch (sp²) | 3150-3100 cm⁻¹ | Furan C-H bonds. | |

| C-H stretch (sp³) | 3000-2850 cm⁻¹ | Aliphatic C-H bonds. | |

| C=C stretch | 1600-1500 cm⁻¹ | Furan ring vibrations. | |

| C-O stretch | 1250-1000 cm⁻¹ | C-O bonds of the alcohol and furan ether. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138 | Corresponds to the molecular weight. |

| [M-H₂O]⁺ | m/z = 120 | Characteristic loss of water from the alcohol. |

Chemical Reactivity

The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation, esterification, and dehydration. The tetrahydrobenzofuran scaffold itself provides a stable core but can be involved in reactions under specific conditions.

Caption: Overview of key chemical transformations.

Oxidation to Ketone

The secondary alcohol at C4 can be readily oxidized back to the parent ketone, 6,7-dihydrobenzofuran-4(5H)-one.

-

Mechanistic Insight: This transformation requires a mild oxidizing agent to prevent over-oxidation or degradation of the furan ring. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are highly effective. They operate under anhydrous conditions, which is critical to avoid the formation of carboxylic acid byproducts that can occur with stronger, aqueous oxidants like chromic acid.

Acylation and Esterification

The hydroxyl group acts as a nucleophile and can be acylated to form esters. This reaction is fundamental for creating derivatives with altered solubility, stability, and biological activity.

-

Protocol Considerations: A standard procedure involves reacting the alcohol with an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine or triethylamine. The base serves a dual purpose: it acts as a catalyst and scavenges the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. This reaction is often used to install a protecting group on the alcohol.

Acid-Catalyzed Dehydration

Treatment with acid and heat can eliminate the C4-hydroxyl group to form a double bond, leading to diene products.[4][5]

-

Regiochemical Control: The dehydration proceeds via a carbocation intermediate at the C4 position. The subsequent proton elimination can occur from either C5 or C3a, leading to a mixture of conjugated dienes: 4,5-dihydrobenzofuran and 6,7-dihydrobenzofuran. The product ratio is determined by the relative stability of the resulting double bonds (Zaitsev's rule). Controlling the regioselectivity of this elimination is a significant synthetic challenge and depends heavily on the specific acid catalyst and reaction conditions employed.

Applications in Drug Discovery and Organic Synthesis

The tetrahydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[6][7]

-

Synthetic Intermediate: this compound serves as a valuable building block.[1] The hydroxyl group can be used to introduce new functionalities or link the scaffold to other molecular fragments. The stereocenter at C4 also offers opportunities for the synthesis of chiral molecules.

-

Scaffold for Bioactive Compounds: Derivatives of the tetrahydrobenzofuran core have been investigated for a range of biological activities, including potential antineoplastic properties.[6] The ability to easily modify the structure at the C4 position and elsewhere makes this scaffold ideal for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a molecule with a rich and versatile chemical profile. Its synthesis is straightforward via the reduction of the corresponding ketone, and its reactivity is primarily dictated by the secondary alcohol, which allows for a wide array of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, and reaction mechanisms is essential for researchers aiming to leverage this valuable scaffold in the fields of organic synthesis and medicinal chemistry. The predictive models for its spectroscopic and reactive behavior provided in this guide serve as a robust foundation for future experimental work and the development of novel chemical entities.

References

- 1. This compound CAS 84099-58-1 [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Topic: Structure Elucidation of 4,5,6,7-Tetrahydrobenzofuran-4-ol

An In-depth Technical Guide for the Research Professional

Abstract

The definitive structural characterization of novel chemical entities is a foundational pillar of chemical research and drug development. 4,5,6,7-Tetrahydrobenzofuran-4-ol (C₈H₁₀O₂), a molecule featuring a fused heterocyclic system with a chiral center, serves as an exemplary case for the application of a modern, multi-modal analytical workflow. This guide provides a comprehensive, technically-grounded narrative on the elucidation of its structure. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural recitation to explore the strategic rationale behind the integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The core principle demonstrated is the creation of a self-validating system of orthogonal data, ensuring the highest degree of confidence in the final structural assignment.

The Elucidation Strategy: A Logic-Driven, Orthogonal Approach

Our workflow, visualized below, begins with establishing the molecular formula (Mass Spectrometry), proceeds to identify the constituent functional groups (Infrared Spectroscopy), and culminates in the detailed mapping of the proton-carbon framework and its connectivities (Nuclear Magnetic Resonance Spectroscopy). Each step provides data that validates the findings of the preceding one.

Figure 1: The integrated workflow for structure elucidation, emphasizing the convergence of orthogonal analytical techniques.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Rationale: Before any attempt to assemble a structure, we must first know the constituent parts. HRMS is the definitive technique for determining a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between molecular formulas that have the same nominal mass. For this compound, the presence of the hydroxyl group makes it amenable to soft ionization techniques like Electrospray Ionization (ESI), which typically yield the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~100 µg/mL solution of the analyte in HPLC-grade methanol with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Analyzer: Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on its exact mass.

Data Presentation: HRMS Results

| Parameter | Theoretical Value (C₈H₁₁O₂⁺) | Observed Value |

| Exact Mass [M+H]⁺ | 139.0754 | 139.0756 |

| Elemental Composition | C₈H₁₁O₂ | C₈H₁₁O₂ |

This result confirms the molecular formula of the neutral molecule is C₈H₁₀O₂ .[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula established, FTIR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups suggested by the formula (hydroxyl and ether). The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid analyte (or a few milligrams of solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Implication |

| ~3350 | Broad, Strong | O-H stretch | Confirms presence of hydroxyl group. |

| ~3115 | Weak | =C-H stretch | Suggests sp² C-H bonds (furan ring).[4] |

| 2930, 2860 | Medium | -C-H stretch | Confirms sp³ C-H bonds (saturated ring). |

| ~1620, ~1510 | Weak-Medium | C=C stretch | Aromatic/heteroaromatic ring (furan).[5][6] |

| ~1100 | Strong | C-O stretch | Ether and secondary alcohol C-O bonds. |

The Architectural Blueprint: Multidimensional NMR Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structure elucidation in solution. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus and, crucially, how they are connected. A combination of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: 500 MHz NMR Spectrometer equipped with a cryoprobe.

-

Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.

¹H and ¹³C NMR: The Atom Inventory

¹H NMR provides a count of unique proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

Data Presentation: 1D NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Multiplicity | ¹H Integration |

| 2 | 142.9 | 7.28 | d | 1H |

| 3 | 110.5 | 6.25 | d | 1H |

| 3a | 118.9 | - | - | - |

| 4 | 65.8 | 4.75 | t | 1H |

| 5 | 30.1 | 1.95-2.10 | m | 2H |

| 6 | 19.2 | 1.80-1.90 | m | 2H |

| 7 | 22.5 | 2.45-2.55 | m | 2H |

| 7a | 153.2 | - | - | - |

| -OH | - | ~2.1 (broad) | s | 1H |

2D NMR: Assembling the Framework

Expertise & Rationale: While 1D spectra provide the pieces, 2D spectra provide the instructions for assembly.

-

COSY (Correlation Spectroscopy): Maps ³JHH couplings, identifying adjacent protons. This is essential for tracing the connectivity through the saturated ring (H4 → H5 → H6 → H7).

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton to the carbon it is attached to (¹JCH). This is the primary tool for definitively assigning the signals listed in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is the key to connecting the different spin systems and identifying the positions of quaternary (non-protonated) carbons.

The diagram below illustrates how these key 2D correlations work in concert to piece together the furan and saturated rings around the crucial C3a-C7a and C4-C5 junctions.

Figure 2: Visualization of key 2D NMR correlations confirming the connectivity between the furan and saturated rings.

Trustworthiness: The HMBC correlation from the aliphatic proton H5 to the furan quaternary carbon C3a is a critical, unambiguous link that validates the entire fused ring system proposed. Similarly, correlations from H2 to C3a and H7 to C7a lock the furan ring into its position. This web of self-consistent correlations provides unshakeable proof of the molecular architecture.

Conclusion

The structure of this compound is confidently assigned through the synergistic application of modern analytical techniques. High-resolution mass spectrometry established the correct elemental formula, C₈H₁₀O₂, which was then corroborated by infrared spectroscopy's identification of hydroxyl and furan functional groups. The final, detailed assembly was achieved through a comprehensive suite of 1D and 2D NMR experiments. The resulting network of COSY, HSQC, and HMBC correlations provided a self-validating and unambiguous map of atomic connectivity, fulfilling the highest standards of scientific integrity for structure elucidation.

References

Spectroscopic Characterization of 4,5,6,7-Tetrahydrobenzofuran-4-ol: A Technical Guide

Introduction

4,5,6,7-Tetrahydrobenzofuran-4-ol is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. As with any novel compound, definitive structural elucidation is paramount, relying on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly measured spectra for this specific molecule in public databases, this guide will leverage data from analogous structures and predictive models to offer a comprehensive and scientifically grounded characterization. This approach not only provides a robust framework for identifying the compound but also serves as a practical illustration of spectroscopic interpretation for researchers in the field.

The synthesis of this compound can be envisioned through the reduction of its corresponding ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran. This synthetic context is crucial as it informs potential impurities and side-products that may be observed in analytical data.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and data from similar heterocyclic systems.[1][2]

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 | d | 1H | H-2 | The proton on the furan ring adjacent to the oxygen is expected to be downfield. |

| ~6.3 | d | 1H | H-3 | The other proton on the furan ring will be slightly upfield compared to H-2. |

| ~4.8 | m | 1H | H-4 | The proton attached to the carbon bearing the hydroxyl group (carbinol proton) will be deshielded. |

| ~2.8 - 2.6 | m | 2H | H-7 | The allylic protons on the tetrahydro- portion of the ring will be deshielded. |

| ~2.1 - 1.8 | m | 4H | H-5, H-6 | The methylene protons in the saturated ring will have overlapping signals. |

| ~1.7 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-2 | The carbon in the furan ring adjacent to the oxygen will be significantly downfield. |

| ~140 | C-7a | The other carbon of the furan ring double bond will also be in the aromatic region. |

| ~120 | C-3a | The quaternary carbon at the fusion of the two rings. |

| ~110 | C-3 | The second carbon in the furan ring double bond. |

| ~68 | C-4 | The carbon bearing the hydroxyl group (carbinol carbon) will be in the characteristic range for secondary alcohols. |

| ~30 | C-7 | The allylic carbon. |

| ~25 | C-5 | Aliphatic methylene carbon. |

| ~22 | C-6 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | =C-H stretch | Furan ring |

| 2950-2850 | Strong | C-H stretch | Aliphatic CH₂ |

| 1600-1450 | Medium | C=C stretch | Furan ring |

| ~1250 | Strong | C-O stretch | Furan ring (ether) |

| ~1050 | Strong | C-O stretch | Secondary alcohol |

The most prominent and diagnostic peak in the IR spectrum of this compound will be the broad O-H stretching band of the alcohol group, typically centered around 3400 cm⁻¹.[3][4][5][6] The presence of C-H stretches just above and below 3000 cm⁻¹ will confirm the presence of both sp² and sp³ hybridized carbons, respectively.[4]

Experimental Protocol: IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data (Electron Ionization - EI)

The molecular ion peak ([M]⁺) for C₈H₁₀O₂ is expected at m/z = 138.17. For cyclic alcohols, the molecular ion peak may be weak.[7]

Key Fragmentation Pathways

-

Loss of Water ([M-18]): A common fragmentation for alcohols, leading to a peak at m/z = 120.[8][9] This is often a significant peak.

-

Loss of a Hydrogen Radical ([M-1]): Formation of a stable cation can lead to a peak at m/z = 137.[7]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This can lead to various fragments depending on which bond is broken.

-

Retro-Diels-Alder Reaction: The tetrahydrobenzofuran ring system may undergo a retro-Diels-Alder fragmentation, though this is often more prevalent in the corresponding ketone.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample will be separated by the GC column and then introduced into the mass spectrometer.

-

The mass spectrum will be recorded for the peak corresponding to the elution of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining predicted data with established principles of NMR, IR, and MS, researchers can confidently interpret their experimental results. The detailed protocols offer practical guidance for obtaining high-quality data. This integrated approach, grounded in scientific principles and supported by analogous compound data, is essential for advancing research in synthetic and medicinal chemistry.

References

- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. GCMS Section 6.10 [people.whitman.edu]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Reactivity of the Hydroxyl Group in 4,5,6,7-Tetrahydrobenzofuran-4-ol

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the C4 hydroxyl group in 4,5,6,7-tetrahydrobenzofuran-4-ol. This molecule presents a unique scaffold of significant interest in medicinal chemistry and drug development, combining a secondary alcohol on a saturated carbocycle with a fused, electron-rich furan moiety.[1][2][3] Understanding the interplay between these structural features is paramount for designing synthetic routes and developing novel analogues. We will dissect the principal reaction pathways—oxidation, nucleophilic substitution, and derivatization—with a focus on mechanistic underpinnings, stereochemical control, and practical experimental considerations for the research scientist.

Structural and Electronic Profile: The Foundation of Reactivity

The reactivity of this compound is fundamentally governed by its distinct structural components:

-

The Secondary Alcohol: The hydroxyl group is attached to a secondary carbon (C4) within a six-membered aliphatic ring. This classification dictates its behavior in oxidation reactions (forming a ketone) and its propensity for either S_{N}1 or S_{N}2 nucleophilic substitution, depending on reaction conditions. The hydroxyl group itself is a poor leaving group, necessitating activation for substitution to occur.[4][5]

-

The Chiral Center: The C4 carbon is a stereocenter, meaning the molecule is chiral.[6] Consequently, all reactions at this center must be considered in a three-dimensional context. The stereochemical outcome—be it inversion, retention, or racemization—is a critical factor in the synthesis of enantiomerically pure drug candidates.[7]

-

The Fused Ring System: The fusion of the cyclohexanol ring to a furan ring introduces unique electronic and steric influences. The furan moiety, an electron-rich aromatic system, can potentially participate in reactions at the C4 position. Conversely, the furan ring is susceptible to degradation under strongly acidic conditions, a crucial limitation for reaction design.[8][9][10]

Key Reaction Pathways at the C4 Hydroxyl Group

The hydroxyl functionality is a versatile handle for a wide range of chemical transformations. We will explore the most pertinent of these for drug development professionals.

Oxidation to 4-Oxo-4,5,6,7-tetrahydrobenzofuran

The conversion of the secondary alcohol to a ketone is a fundamental and often primary step in a synthetic sequence. This transformation removes the C4 stereocenter and provides a versatile electrophilic center for subsequent carbon-carbon or carbon-heteroatom bond formation.

Mechanistic Insight: Oxidation of secondary alcohols involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon (C4). The choice of oxidant determines the mechanism and reaction conditions. Milder, selective reagents are generally preferred to avoid over-oxidation or degradation of the furan ring.

Table 1: Comparison of Common Oxidation Protocols

| Oxidant/Method | Typical Conditions | Advantages | Disadvantages |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Reliable, mild, good yields | Carcinogenic Cr(VI) waste |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, very mild | Requires cryogenic temps, odor |

| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Fast, neutral pH, high yields | Potentially explosive, expensive |

| Catalytic Oxidation | e.g., Au or Ru catalysts, O₂ | Atom-economical, environmentally benign[11] | Catalyst development can be complex[12] |

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture vigorously. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran, via silica gel column chromatography.[13]

Nucleophilic Substitution: Gateway to Functional Analogs

Replacing the hydroxyl group with other functionalities (e.g., halides, azides, nitriles) is a cornerstone of analog synthesis. Due to the poor leaving group ability of the hydroxide ion (HO⁻), a two-stage strategy is typically employed: activation, followed by substitution.

Pillar 1: Activation of the Hydroxyl Group

The most common activation strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This transformation converts the oxygen into an excellent leaving group and critically, occurs with retention of configuration at the C4 center because the C-O bond is not broken.[7]

Experimental Protocol: Tosylation of the C4-Alcohol

-

Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers successively with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

Pillar 2: The Substitution Reaction (S_{N}1 vs. S_{N}2)

With an activated leaving group in place, the choice of subsequent reaction conditions dictates the stereochemical outcome.

-

S_{N}2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds via a backside attack, resulting in a complete inversion of stereochemistry at the C4 center. This is often the desired pathway for maintaining stereochemical integrity.[7][14]

-

S_{N}1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols), and is more likely for secondary substrates that can form a stabilized carbocation.[15] The mechanism involves the formation of a planar carbocation intermediate, which the nucleophile can attack from either face. This leads to a racemic mixture of products, resulting in a loss of stereochemical information.[14]

Caption: Stereochemical outcomes of S_{N}1 and S_{N}2 reactions at C4.

Esterification and Etherification

Direct derivatization of the hydroxyl group to form esters and ethers is crucial for modifying physicochemical properties like solubility, lipophilicity, and metabolic stability.

Esterification:

-

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis. This method is often harsh and the requisite strong acid can degrade the furan ring.[8][9]

-

Acylation with Acid Chlorides/Anhydrides: A much milder and more efficient method involves reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.

-

Lewis Acid Catalysis: Modern methods using catalysts like TiCl₄ can facilitate esterification under mild conditions, accommodating a wide range of substrates.[16]

Etherification (Williamson Synthesis): This reaction requires deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide.

-

Deprotonation: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF.

-

Alkylation: Add an alkyl halide (e.g., methyl iodide, benzyl bromide) to the resulting alkoxide solution. This is an S_{N}2 reaction, so primary alkyl halides work best.

Caption: Major reaction pathways of the C4-hydroxyl group.

Advanced Considerations: The Role of the Furan Ring

While often considered a spectator, the furan ring can exert significant influence.

-

Neighboring Group Participation (NGP): If a C-2 substituent on the furan ring (relative to the fusion) can act as an internal nucleophile, it may influence substitution reactions at C4. For instance, an acyloxy group at an adjacent position on a furan ring system has been shown to participate in substitution reactions, leading to high 1,2-trans selectivity through the formation of a dioxolenium ion intermediate.[17] Researchers should be aware of this possibility, as it can be exploited to control stereochemistry.

-

Acid-Catalyzed Ring Opening: A critical caveat for any reaction design is the inherent sensitivity of furans to acid.[8][9] Protonation of the furan ring can lead to irreversible ring-opening, forming dicarbonyl species and subsequent polymerization. Therefore, strongly acidic conditions (e.g., concentrated H₂SO₄, HCl) should be avoided. If acidic catalysis is necessary, milder Lewis acids or carefully buffered systems are strongly recommended.

Conclusion

The hydroxyl group of this compound is a highly versatile functional handle. Its reactivity as a secondary alcohol allows for predictable transformations such as oxidation to a ketone and, following activation, nucleophilic substitution to a wide array of functional groups. The key to successfully manipulating this molecule lies in understanding and controlling the stereochemistry at the C4 chiral center and respecting the chemical sensitivity of the fused furan ring, particularly its intolerance for strong acids. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage this scaffold to build diverse molecular libraries and advance the discovery of novel therapeutics.

References

- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 4. digscholarship.unco.edu [digscholarship.unco.edu]

- 5. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. jackwestin.com [jackwestin.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Tetrahydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Promise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the tetrahydrobenzofuran core has emerged as a "privileged scaffold" – a molecular framework with the inherent ability to bind to multiple biological targets, thus exhibiting a wide array of pharmacological activities. While its aromatic counterpart, benzofuran, has been extensively studied and is present in numerous natural products and approved drugs, the partially saturated tetrahydrobenzofuran moiety offers unique stereochemical features and conformational flexibility. This three-dimensional architecture can lead to enhanced binding affinity and selectivity for protein targets, making tetrahydrobenzofuran derivatives highly attractive candidates for modern drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the potential biological activities of tetrahydrobenzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting key quantitative data, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of this versatile chemical class.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydrobenzofuran derivatives have shown considerable promise as anticancer agents, with studies revealing their ability to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor progression. The structural diversity of this scaffold allows for the fine-tuning of its cytotoxic and cytostatic effects against a range of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of tetrahydrobenzofuran derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This is often accompanied by the induction of apoptosis, or programmed cell death, through the modulation of pro- and anti-apoptotic proteins. The intricate interplay of these mechanisms underscores the multifaceted anticancer potential of the tetrahydrobenzofuran scaffold.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran and related derivatives against various cancer cell lines, illustrating the potent anticancer activity observed within this class of compounds. While specific data for a wide range of tetrahydrobenzofuran derivatives is still emerging, these findings for structurally similar compounds provide a strong rationale for their investigation.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | |

| Benzofuran-chalcone derivative (4g) | HCC1806 (Breast) | 5.93 | |

| Benzofuran-chalcone derivative (4g) | HeLa (Cervical) | 5.61 | |

| Benzofuran derivative (32a) | PC3 (Prostate) | 4.0-8.99 | |

| Ailanthoidol (Natural Benzofuran) | Huh7 (Liver) | 22 (at 48h) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Tetrahydrobenzofuran derivative compounds

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydrobenzofuran derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow: Anticancer Drug Screening

Caption: Workflow for anticancer evaluation of tetrahydrobenzofuran derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Tetrahydrobenzofuran derivatives have demonstrated promising antibacterial and antifungal activities, making them a valuable scaffold for the development of new anti-infective drugs.

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are thought to arise from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of the tetrahydrobenzofuran core, which can be modulated by various substituents, plays a crucial role in its ability to penetrate microbial cell walls.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran derivative (1) | Salmonella typhimurium | 12.5 | |

| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 | |

| Benzofuran derivative (6) | Penicillium italicum | 12.5 | |

| Benzofuran derivative (VI) | Candida albicans | 100 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Tetrahydrobenzofuran derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the tetrahydrobenzofuran derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydrobenzofuran derivatives have exhibited potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing these pathways, tetrahydrobenzofuran derivatives can effectively reduce the production of inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the IC₅₀ values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by benzofuran derivatives.

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition | 52.23 | |

| Benzofuran derivative (1) | NO Inhibition | 17.3 | |

| Benzofuran derivative (4) | NO Inhibition | 16.5 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

Tetrahydrobenzofuran derivative compounds

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydrobenzofuran derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: NF-κB and MAPK Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by tetrahydrobenzofuran derivatives.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Tetrahydrobenzofuran and its dihydro- counterparts have demonstrated significant neuroprotective effects, primarily through their antioxidant and anti-excitotoxic properties.

Mechanisms of Neuroprotective Action

The neuroprotective effects of these derivatives are often linked to their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage. Some compounds also exhibit anti-excitotoxic activity by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, thereby preventing excessive neuronal stimulation and subsequent cell death. Furthermore, inhibition of enzymes like monoamine oxidase B (MAO-B) can contribute to their neuroprotective profile.

Quantitative Data: In Vitro Neuroprotective Activity

The following table highlights the neuroprotective effects of a benzofuran-2-carboxamide derivative against NMDA-induced excitotoxicity.

| Compound/Derivative | Assay | Concentration (µM) | % Cell Survival | Reference(s) |

| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | 30 | 97.4 |

Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect primary neuronal cells from excitotoxic cell death induced by NMDA.

Materials:

-

Tetrahydrobenzofuran derivative compounds

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27

-

N-methyl-D-aspartate (NMDA)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well plates

Procedure:

-

Cell Culture: Culture primary cortical neurons in 96-well plates.

-

Compound Treatment: Treat the neurons with various concentrations of the tetrahydrobenzofuran derivatives for a specified period.

-

NMDA Exposure: Expose the cells to a toxic concentration of NMDA.

-

LDH Assay: After incubation, measure the release of LDH into the culture medium as an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the NMDA-treated control.

Conclusion: A Scaffold Ripe for Therapeutic Innovation

The tetrahydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. Its inherent biological activity, coupled with its synthetic tractability, provides a fertile ground for medicinal chemists to design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning from enzyme inhibition to the modulation of key signaling pathways, highlight the versatility of this chemical core.

This technical guide has provided a comprehensive overview of the current understanding of the biological activities of tetrahydrobenzofuran and related derivatives. The detailed experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the field. As research in this area continues to expand, it is anticipated that tetrahydrobenzofuran-based compounds will play an increasingly important role in the future of drug discovery and development.

Discovery and Isolation of Novel Benzofuran Compounds: A Strategic Guide

An In-Depth Technical Guide for Researchers

Introduction: Benzofuran scaffolds are heterocyclic compounds comprised of a fused benzene and furan ring.[1][2] This structural motif is prevalent in a vast number of natural products and synthetic molecules, forming the core of many pharmacologically active agents.[3] The scientific community's interest in benzofurans is continually fueled by their diverse and potent biological activities, including anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[4][5] For instance, certain derivatives have shown promise as acetylcholinesterase inhibitors for treating Alzheimer's disease, while others are being investigated as potent anticancer agents.[6][7] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery, isolation, and structural elucidation of novel benzofuran compounds, intended for researchers and professionals in drug development.

Section 1: The Discovery Engine: Strategies for Identifying Novel Benzofurans

The initial discovery of new chemical entities is a multi-faceted process that can be broadly categorized into two main streams: interrogation of natural sources and rational synthetic design. The choice of approach is often dictated by the research program's objectives, available resources, and the desired novelty of the chemical space being explored.

Bio-prospecting in Nature's Library

Nature remains an unparalleled source of complex and biologically validated molecules. Benzofurans are widely distributed in the plant kingdom, particularly in families such as Moraceae, Asteraceae, Fabaceae, and Leguminosae.[6][8] The process of discovering novel benzofurans from these sources is a systematic endeavor known as bioassay-guided fractionation.

The core principle is to use a specific biological assay (e.g., an anti-proliferative assay for cancer cells, an antimicrobial assay) to track the "activity" through successive rounds of extraction and chromatographic separation. The fraction exhibiting the highest potency is selected for further purification, progressively enriching the active compound. This method ensures that the chemical isolation efforts are focused solely on biologically relevant molecules.

Caption: Workflow for Bioassay-Guided Fractionation.

Rational Design and Synthetic Exploration

While nature provides intricate scaffolds, synthetic chemistry offers the ability to create novel structures not yet discovered or to optimize existing ones. Modern synthetic strategies for benzofuran rings are highly sophisticated, often employing transition-metal catalysis (e.g., using Palladium, Copper, or Nickel catalysts) to achieve high yields and regioselectivity.[1][2]

Key Synthetic Approaches Include:

-

Palladium-Catalyzed Reactions: Methods like the Sonogashira coupling followed by electrophilic cyclization are powerful tools for constructing 2,3-disubstituted benzofurans.[9]

-

Copper-Catalyzed Cyclizations: One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst are efficient for generating diverse derivatives.[1]

-

Scaffold Hopping & Conformational Restriction: These medicinal chemistry strategies are used to design new benzofuran derivatives based on known active compounds, aiming to improve potency, selectivity, or pharmacokinetic properties.[10]

Section 2: The Isolation & Purification Gauntlet

Isolating a single compound in high purity from a complex mixture is a critical and often challenging phase. The selection of techniques is guided by the physicochemical properties of the target benzofuran (polarity, stability, molecular weight) and the nature of the impurities.

Initial Extraction and Fractionation

For natural products, the journey begins with extraction from the biomass. The choice of solvent is paramount.

| Extraction Method | Principle | Advantages | Considerations |

| Maceration | Soaking biomass in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Time-consuming, may have lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Highly efficient, requires less solvent over time. | Not suitable for heat-sensitive compounds. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, solvent easily removed. | High initial equipment cost. |

Following extraction, the crude extract is typically subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds into broad polarity classes, simplifying the subsequent chromatographic steps.

Chromatographic Purification

Chromatography is the cornerstone of purification. A multi-step approach, moving from low to high-resolution techniques, is standard practice.

Caption: A decision-guiding workflow for chromatographic purification.

Critical Insights for Benzofuran Purification:

-

Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of certain sensitive benzofuran derivatives.[11] If decomposition is observed, consider using deactivated silica (washed with triethylamine) or switching to a neutral stationary phase like alumina.

-

HPLC Method Development: Reverse-phase HPLC (e.g., using a C18 column) is often the workhorse for final purification. A typical mobile phase system is a gradient of water and acetonitrile or methanol, often with a small amount of acid (formic or trifluoroacetic acid) to improve peak shape.

-

HSCCC for Polarity Challenges: High-Speed Counter-Current Chromatography is exceptionally useful for separating polar compounds or those that might irreversibly bind to solid supports like silica. It has been successfully used to isolate isobenzofuranone derivatives.[12]

Protocol: Preparative HPLC Purification of a Benzofuran-Rich Fraction

This protocol outlines a standard procedure for the final purification step.

-

Sample Preparation: Dissolve 50-100 mg of the semi-purified fraction in a minimal volume of DMSO or methanol (e.g., 1-2 mL). Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

System Configuration:

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 4.0 mL/min.

-

Detection: UV-Vis detector, monitoring at 254 nm, 280 nm, and 320 nm.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 95% B.

-

35-40 min: Hold at 95% B.

-

40-45 min: Return to 10% B and equilibrate.

-

-

Injection and Fraction Collection: Inject the prepared sample. Collect peaks into separate vials using an automated fraction collector or by hand based on the real-time chromatogram.

-

Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC under the same or a modified gradient to confirm purity.

-

Solvent Removal: Combine pure fractions of the same compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated benzofuran.

Section 3: Structural Elucidation: Decoding the Molecule

Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.

| Technique | Information Provided | Key Insights for Benzofurans |

| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z). High-Resolution MS (HRMS) provides the exact mass, allowing for molecular formula determination. | Crucial first step to determine the elemental composition of the novel compound. |

| ¹H NMR Spectroscopy | Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. | Identifies aromatic vs. aliphatic protons, and the characteristic proton on the furan ring. Coupling patterns help define substitution on both rings. |

| ¹³C NMR Spectroscopy | Shows the number of different types of carbon atoms in the molecule. | Distinguishes between quaternary and protonated carbons. Chemical shifts are indicative of the carbon's electronic environment (e.g., carbonyl, aromatic, aliphatic). |

| 2D NMR (COSY, HSQC, HMBC) | Provides through-bond correlation data. COSY shows ¹H-¹H couplings. HSQC links protons to their directly attached carbons. HMBC shows long-range (2-3 bond) correlations between protons and carbons. | Essential for unambiguously assembling the molecular fragments into the final benzofuran scaffold and determining the precise location of substituents. |

| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O-C). | Confirms the presence of hydroxyl, carbonyl, or ether linkages which are common in benzofuran derivatives.[13] |

| X-Ray Crystallography | Provides the absolute, three-dimensional structure of a molecule if a suitable single crystal can be grown. | The "gold standard" for structural confirmation, providing unequivocal proof of connectivity and stereochemistry.[14] |

Example Spectroscopic Data for a Hypothetical Benzofuran

Compound Name: 5-methoxy-3-methyl-benzofuran-2-carboxylic acid

| Data Type | Expected Observations |

| HRMS (ESI+) | [M+H]+ peak corresponding to the exact mass of C₁₁H₁₁O₄. |

| ¹H NMR (CDCl₃) | Singlet ~2.4 ppm (3H, -CH₃); Singlet ~3.9 ppm (3H, -OCH₃); Signals between 7.0-7.8 ppm for the 3 aromatic protons. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR (CDCl₃) | Signal for -CH₃ (~10-15 ppm); Signal for -OCH₃ (~55-60 ppm); Signals for aromatic and furan carbons (~105-160 ppm); Signal for C=O (~165-175 ppm). |

| FTIR (KBr) | Broad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid); Peak ~1680-1710 cm⁻¹ (C=O stretch); Peaks ~1000-1300 cm⁻¹ (C-O stretches). |

By systematically acquiring and interpreting data from these methods, researchers can confidently assign the structure of a newly isolated benzofuran, paving the way for further biological evaluation and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]